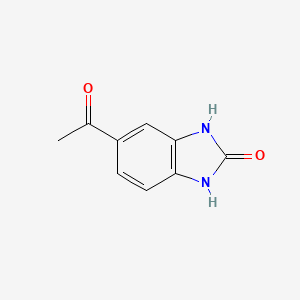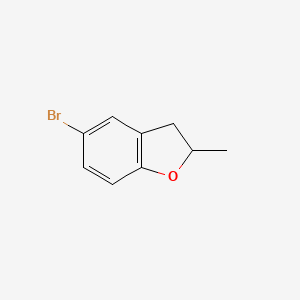
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Descripción general
Descripción
“5-Bromo-2,3-dihydrobenzofuran” is an organic building block that can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence . It is a white to light yellow crystal powder .
Synthesis Analysis
Benzofuran derivatives are synthesized through various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2,3-dihydrobenzofuran” consists of a benzofuran ring with a bromine atom attached . The molecular formula is C9H7BrO .
Chemical Reactions Analysis
Benzofuran compounds are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems that are otherwise difficult to obtain synthetically . They have been used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .
Physical And Chemical Properties Analysis
“5-Bromo-2,3-dihydrobenzofuran” is a white to light yellow crystal powder . Its molecular weight is 227.10 g/mol .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “5-Bromo-2-methyl-2,3-dihydro-1-benzofuran”, focusing on unique applications:
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antimicrobial Agents
The structural features of benzofuran make it a privileged structure in drug discovery, particularly in searching for efficient antimicrobial candidates. The scaffold of benzofuran is emerging as a potent basis for developing new antimicrobial agents .
Synthesis of Natural Products
Benzofuran rings are key components in the total synthesis of natural products. The synthesis often involves copper-mediated and palladium-catalyzed coupling reactions, which are crucial in creating complex natural products containing benzofuran rings .
Mecanismo De Acción
Target of Action
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities Benzofuran compounds have been found to interact with various biological targets, including enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor , which play crucial roles in disease progression.
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their antibacterial activity could involve pathways related to bacterial cell wall synthesis or protein production.
Pharmacokinetics
Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . This suggests that 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran may also have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Safety and Hazards
Direcciones Futuras
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Propiedades
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPPMMHYULGHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535719 | |
| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
CAS RN |
102292-30-8 | |
| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

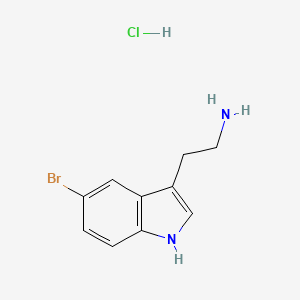
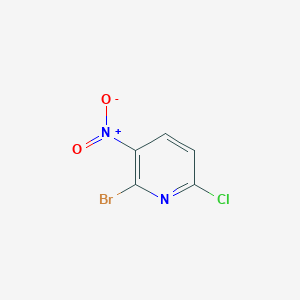

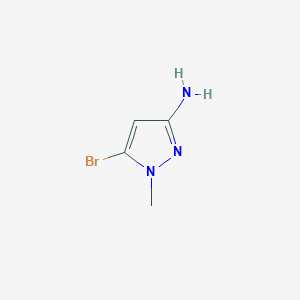
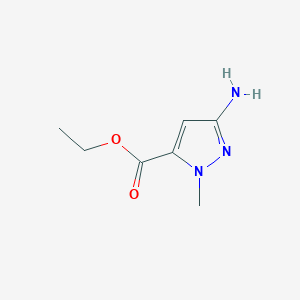

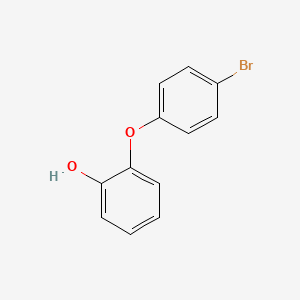

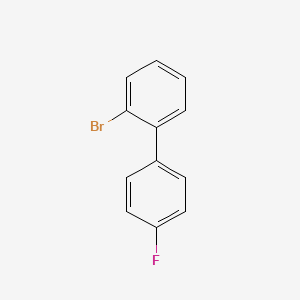

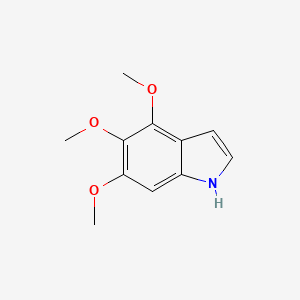
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

